6,7-dihydro-4H-pyrano[4,3-d]thiazole
Description
6,7-Dihydro-4H-pyrano[4,3-d]thiazole is a bicyclic heterocyclic compound featuring a fused pyran and thiazole ring system. Thiazole-containing compounds are pivotal in medicinal chemistry, exhibiting anti-inflammatory, antitumoral, and receptor-modulating activities . The pyrano-thiazole scaffold combines the metabolic stability of pyran with the bioactivity of thiazole, making it a promising candidate for drug development.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-2-8-3-6-5(1)7-4-9-6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJNMIIEYLJYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289706 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-14-5 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259810-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a suitable aldehyde to form the pyran ring . The reaction is usually carried out in ethanol with triethylamine as a base.
Industrial Production Methods
Industrial production of 6,7-dihydro-4H-pyrano[4,3-d]thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-4H-pyrano[4,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
6,7-dihydro-4H-pyrano[4,3-d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-pyrano[4,3-d]thiazole involves its interaction with various molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | XlogP | Biological Activity | References |
|---|---|---|---|---|---|---|
| 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine HCl | C₆H₉ClN₂OS | 192.66 | Cl⁻, NH₂ | - | Histamine H₃ receptor ligand | [1], [9] |
| 6,6-Dimethyl-4,7-dihydropyrano[4,3-d]thiazol-2-amine | C₈H₁₂N₂OS | 184.26 | 6,6-dimethyl | 1.0 | Structural analog | [5] |
| 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole | C₆H₆BrNOS | 220.09 | Br | - | Reactivity studies | [12] |
| 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole | C₆H₆ClNOS | 175.64 | Cl | - | Intermediate for synthesis | [14] |
| Pyrano[2,3-d]thiazole derivatives | Varies | Varies | Varied annelation | - | Cytotoxic agents | [4], [8] |
Key Observations :
- Halogenation at the 2-position (e.g., Br or Cl) introduces steric and electronic modifications, altering reactivity and binding interactions .
- Ring Annelation: Pyrano[2,3-d]thiazole derivatives, with differing ring fusion positions, show distinct electronic profiles and cytotoxic activities against cancer cell lines (e.g., NUGC, DLD-1) .
Biological Activity
6,7-Dihydro-4H-pyrano[4,3-d]thiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that combines a pyran ring with a thiazole moiety. Its molecular formula is with a molecular weight of approximately 192.67 g/mol. The unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of 6,7-dihydro-4H-pyrano[4,3-d]thiazole primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This mechanism is crucial in its anticancer properties, where it may induce apoptosis in cancer cells by disrupting critical signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival .
Biological Activities
Research indicates that 6,7-dihydro-4H-pyrano[4,3-d]thiazole possesses several biological activities:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed IC50 values ranging from 0.93 μM to 3.73 μM against MCF-7 human breast adenocarcinoma cells .
- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria, making it a candidate for developing new antibacterial agents .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of synthesized derivatives of 6,7-dihydro-4H-pyrano[4,3-d]thiazole against MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than the reference drug Staurosporine, highlighting its potential as an effective anticancer agent .
- Antimicrobial Testing : Another study focused on the antibacterial properties of related compounds. The derivatives were tested against standard bacterial strains and demonstrated effective inhibition at low concentrations, suggesting their potential utility in treating bacterial infections .
Comparative Analysis of Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
